3-Sulfonatolactate(2-)
Description
3-Sulfonatolactate(2−) (IUPAC name: (2S)-3-sulfolactate) is an organic sulfonate derivative of lactic acid, classified under alpha hydroxy acids (AHAs) and their derivatives . Its structure comprises a lactate backbone (a three-carbon chain with a hydroxyl group at the C2 position and a carboxylate group at C1) substituted with a sulfonate (-SO₃⁻) group at C3, conferring a net charge of -2 under physiological conditions . Notably, it has been cataloged in human metabolic reconstructions as a candidate intermediate, suggesting involvement in redox or detoxification processes .
Properties
Molecular Formula |
C3H4O6S-2 |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2 |
InChI Key |
CQQGIWJSICOUON-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Charge and Solubility: The -2 charge of 3-sulfonatolactate(2−) enhances its water solubility, similar to inorganic sulfate (SO₄²⁻) . However, its organic sulfonate group differentiates it from sulfate esters (e.g., heparan sulfate), which are covalently linked to biomolecules .
Its detection in metabolic models suggests niche roles, possibly in sulfur redox cycling or as a detoxification product .
Analytical and Methodological Considerations
The analysis of 3-sulfonatolactate(2−) requires specialized techniques due to its charged and polar nature. emphasizes generic methodologies for sulfonates and hydroxy acids, such as:
- Ion Chromatography (IC) : Suitable for separating sulfonates from sulfates .
- Mass Spectrometry (MS) : High-resolution MS can distinguish 3-sulfonatolactate(2−) from isomers like 2-sulfolactate based on fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm sulfonate positioning relative to the lactate backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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